1-Propene, 1-methoxy-2-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)4-6-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHSZBNXXGKYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338788 | |
| Record name | 1-Propene, 1-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17574-84-4 | |
| Record name | 1-Propene, 1-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Organic Synthesis and Materials Science
The primary significance of 1-Propene, 1-methoxy-2-methyl- in chemical research is often viewed through the prism of its trimethylsilyl (B98337) ether derivative, 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene . This derivative has proven to be a versatile reagent in a variety of synthetic transformations.
In the realm of organic synthesis , the silyl (B83357) enol ether derived from 1-Propene, 1-methoxy-2-methyl- is a key player in several carbon-carbon bond-forming reactions. It is notably used in the synthesis of chiral β-lactams, which are important structural components of many antibiotic drugs. fishersci.cathermofisher.comfishersci.es The reaction typically involves the [2+2] cycloaddition of the silyl enol ether with an imine, often catalyzed by a Lewis acid like titanium tetrachloride. fishersci.cafishersci.es Furthermore, this derivative serves as a versatile reagent in conjugate addition reactions and aldol (B89426) reactions, fundamental transformations for constructing complex organic molecules. fishersci.cafishersci.es
In the field of materials science , the structural unit of 1-Propene, 1-methoxy-2-methyl- is relevant to polymerization chemistry. Its silyl derivative acts as an initiator in group-transfer polymerization (GTP). fishersci.cafishersci.es GTP is a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific molecular weights and low polydispersity, which are crucial for creating advanced materials with tailored properties.
Overview of Foundational Research Areas
Direct Synthesis Pathways for 1-Propene, 1-methoxy-2-methyl-
The most prominent direct synthesis route to 1-propene, 1-methoxy-2-methyl- involves the reaction between an alcohol and an alkene under acidic conditions.
The industrial-scale synthesis of ethers like 1-propene, 1-methoxy-2-methyl- is analogous to the production of methyl tert-butyl ether (MTBE). This process involves the acid-catalyzed electrophilic addition of methanol (B129727) to isobutylene (B52900) (2-methylpropene). ucla.edu A variety of acid catalysts can be employed to facilitate this reaction, ranging from solid acid resins to cation-exchanged clays (B1170129). The commercial process for MTBE often utilizes the acidic ion-exchange resin Amberlyst-15 in the liquid phase at temperatures between 50-90°C. fischer-tropsch.org
Studies have explored different catalytic systems for this type of etherification. For instance, cation-exchanged smectite clays have proven effective. When using smectites exchanged with Al³⁺, Fe³⁺, or Cr³⁺ in a 1,4-dioxane (B91453) solvent at 60°C, yields of approximately 60% can be achieved after four hours. cambridge.org In contrast, smectites exchanged with divalent or monovalent cations like Cu²⁺, Pb²⁺, Ni²⁺, Co²⁺, Ca²⁺, and Na⁺ show significantly lower yields, typically below 8%. cambridge.org The choice of solvent also plays a critical role, with 1,4-dioxane showing superior results compared to others like tetrahydrofuran (B95107) or n-pentane for certain catalyst types. cambridge.org
Catalytic distillation is another advanced method used, where the reaction and separation of products occur in a single column packed with an acidic resin catalyst. google.com This technique allows for the continuous removal of the low-boiling ether product from the top of the column, driving the reaction forward. google.com
Table 1: Catalysts and Conditions for Acid-Catalyzed Etherification of Isobutylene with Methanol
| Catalyst System | Solvent | Temperature | Yield/Observations | Reference(s) |
|---|---|---|---|---|
| Amberlyst-15 Resin | Liquid Phase (Neat) | 50-90°C | Standard commercial process for MTBE. | fischer-tropsch.org |
| Al³⁺, Fe³⁺, or Cr³⁺ exchanged smectite | 1,4-Dioxane | 60°C | ~60% yield after 4 hours. | cambridge.org |
| Cu²⁺, Pb²⁺, Ni²⁺, Co²⁺, Ca²⁺, or Na⁺ exchanged smectite | 1,4-Dioxane | 60°C | <8% yield after 4 hours. | cambridge.org |
The acid-catalyzed addition of methanol to isobutylene proceeds via a well-established electrophilic addition mechanism. libretexts.org The reaction is initiated by the protonation of the alkene's carbon-carbon double bond by the acid catalyst. savemyexams.com
The mechanism can be described in the following steps:
Protonation and Carbocation Formation : The π electrons of the isobutylene double bond attack a proton (H⁺) from the acid catalyst. This addition follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond. ucla.edu This leads to the formation of a stable tertiary carbocation intermediate on the more substituted carbon. This step is typically the slow, rate-determining step of the reaction because it involves breaking the π bond and is endergonic. libretexts.orgutexas.edu
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a protonated ether (an oxonium ion). savemyexams.comutexas.edu
Deprotonation : A base (which can be another molecule of methanol or the conjugate base of the catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, 1-propene, 1-methoxy-2-methyl-. This final step is a fast proton transfer. utexas.edu
When this reaction is carried out with HCl, a similar ionic mechanism occurs, but the final product observed is 1-chloro-1-methoxy-2-methylpropane (B14725690), where the chloride ion ultimately adds to the less substituted carbon, suggesting a more complex pathway or a different regiochemical outcome under those specific conditions. chegg.com
Preparation of Functionalized Derivatives: Silyl Ketene (B1206846) Acetals
A significant class of derivatives of 1-propene, 1-methoxy-2-methyl- are silyl ketene acetals. These are organosilicon compounds valuable in organic synthesis, particularly in carbon-carbon bond-forming reactions. ontosight.ai
The most common silyl ketene acetal (B89532) derivative is 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene, also known as methyl trimethylsilyl (B98337) dimethylketene (B1620107) acetal or MTS. nih.govcymitquimica.com It is synthesized from methyl isobutyrate. rsc.org The general procedure involves the formation of an ester enolate followed by trapping with an electrophilic silylating agent. researchgate.net
The synthesis proceeds as follows:
Methyl isobutyrate is dissolved in an anhydrous solvent, typically tetrahydrofuran (THF), under an inert atmosphere (e.g., dry nitrogen gas). rsc.org
The solution is cooled to a low temperature, commonly -78°C. rsc.org
A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is added dropwise to deprotonate the α-carbon of the ester, forming a lithium enolate. rsc.orgresearchgate.net
After the enolate formation is complete, an electrophilic silylating agent, chlorotrimethylsilane (B32843) (TMS-Cl), is added to the mixture. The enolate attacks the silicon atom, displacing the chloride and forming the O-silylated product, MTS. rsc.orgresearchgate.net
The reaction is quenched, and the product is purified, often by vacuum distillation, to yield MTS as a clear liquid. rsc.org
This method, a variation of the Ainsworth-Corey procedure, is highly effective for producing silyl ketene acetals from esters. researchgate.net
While chlorotrimethylsilane is a common reagent, other silylating agents can be used to generate different silyl ketene acetals. The choice of the silylating agent and the reaction conditions can influence the outcome of the silylation, particularly the ratio of C-silylation (forming an α-silyl ester) versus O-silylation (forming the desired silyl ketene acetal). thieme-connect.de
Alternative Reagents : Reagents such as chlorotriethylsilane (B140506) or tert-butyldimethylchlorosilane can be used in place of TMS-Cl to synthesize the corresponding triethylsilyl or tert-butyldimethylsilyl ketene acetals. rsc.orgcolostate.edu
Steric Effects : An increase in the steric bulk of the silylating agent, for example, using tert-butyldimethylchlorosilane, generally favors the formation of the O-silylated product over the C-silylated one. researchgate.net
Solvent Effects : The geometry of the resulting silyl ketene acetal ((E) vs. (Z) isomers) can be controlled by the choice of solvent. For instance, deprotonation of methyl propionate (B1217596) with LDA in pure THF followed by silylation yields predominantly the (E)-silyl ketene acetal, whereas using a THF-HMPA solvent mixture favors the (Z)-isomer. researchgate.net
Table 2: Silylation Reagents for the Synthesis of Silyl Ketene Acetals from Methyl Isobutyrate
| Silylating Reagent | Product Name | Abbreviation | Reference(s) |
|---|---|---|---|
| Chlorotrimethylsilane | 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene | MTS or Me₃SKA | nih.govrsc.org |
| Chlorotriethylsilane | 1-Methoxy-1-(triethylsiloxy)-2-methyl-1-propene | Et₃SKA | rsc.org |
| tert-Butyldimethylchlorosilane | 1-Methoxy-1-(tert-butyldimethylsiloxy)-2-methyl-1-propene | tBuMe₂SKA | rsc.org |
Silyl ketene acetals like MTS are stable enolate equivalents and are used as nucleophiles in various catalytic reactions, including aldol and Michael additions. fishersci.ca The development of catalytic, asymmetric versions of these reactions is a significant area of research.
Lewis Acid Catalysis : Lewis acids are frequently used to activate the electrophile (e.g., an aldehyde or imine) toward nucleophilic attack by the silyl ketene acetal. Titanium tetrachloride (TiCl₄) is a common catalyst for reacting MTS with imines to synthesize chiral β-lactams. fishersci.cathermofisher.com Another strategy involves the activation of a weak Lewis acid, silicon tetrachloride (SiCl₄), by a chiral Lewis base, creating a potent chiral catalytic species for enantioselective aldol reactions. acs.orgnih.gov
Anion-Binding Catalysis : Thiourea-based catalysts can promote enantioselective acylations of silyl ketene acetals with acyl fluorides through an anion-binding mechanism, where the catalyst interacts with the fluoride (B91410) counteranion. harvard.eduacs.org
Fluoride-Based Catalysis : Phosphonium (B103445) fluoride precatalysts have been shown to be effective in promoting [2+2] cycloaddition reactions between silyl ketene acetals and imines to produce trans-β-lactams with high diastereoselectivity. nih.gov The phosphonium cation is believed to act as a Lewis acid, directing the stereochemical outcome. nih.gov
Silylium (B1239981) Ion Catalysis : Silylium ion-based catalysts, such as silylium imidodiphosphorimidates (IDPi), have been developed for highly enantioselective Mukaiyama–Michael additions of silyl ketene acetals to α,β-unsaturated esters. mpg.de
Table 3: Catalytic Systems for Reactions Involving MTS and Related Silyl Ketene Acetals
| Reaction Type | Catalyst System | Electrophile | Key Outcome | Reference(s) |
|---|---|---|---|---|
| [2+2] Cycloaddition | Titanium tetrachloride (TiCl₄) | (S)-alkylidene(1-arylethyl)amines | Synthesis of chiral β-lactams. | fishersci.cathermofisher.com |
| Aldol Addition | SiCl₄ + Chiral Phosphoramide (Lewis Base) | Aldehydes | Enantioselective formation of aldol products. | acs.orgnih.gov |
| Michael Addition | Silylium Imidodiphosphorimidate (IDPi) | α,β-Unsaturated Methyl Esters | Highly enantioselective conjugate addition. | mpg.de |
| [2+2] Cycloaddition | Phosphonium Fluoride | Imines | Highly diastereoselective synthesis of trans-β-lactams. | nih.gov |
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| 1-Propene, 1-methoxy-2-methyl- | 1-methoxy-2-methylprop-1-ene | C₅H₁₀O |
| Methanol | Methyl alcohol | CH₄O |
| Isobutylene | 2-methylpropene | C₄H₈ |
| Methyl tert-butyl ether | MTBE, 2-methoxy-2-methylpropane | C₅H₁₂O |
| 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene | MTS, Methyl trimethylsilyl dimethylketene acetal | C₈H₁₈O₂Si |
| Methyl isobutyrate | C₅H₁₀O₂ | |
| Chlorotrimethylsilane | TMS-Cl | C₃H₉ClSi |
| Lithium Diisopropylamide | LDA | C₆H₁₄LiN |
| Titanium tetrachloride | Cl₄Ti | |
| Silicon tetrachloride | Cl₄Si | |
| Chlorotriethylsilane | C₆H₁₅ClSi | |
| tert-Butyldimethylchlorosilane | C₆H₁₅ClSi |
Catalytic Strategies in Derivative Synthesis
Application of Ionic Liquids
The use of ionic liquids (ILs) as catalysts and solvents in chemical synthesis has gained traction due to their unique properties, such as low vapor pressure, thermal stability, and tunable acidity. iolitec.deresearchgate.net In the synthesis of 1-propene, 1-methoxy-2-methyl-, imidazolium-based ionic liquids have been explored as recyclable and effective catalysts. Their primary advantage lies in the ability to be "task-specific," meaning their properties can be fine-tuned by modifying the cation and anion structure to suit a particular reaction. iolitec.deresearchgate.net
Recent research has demonstrated the use of Brønsted acidic ionic liquids (BAILs) for various acid-catalyzed reactions. researchgate.net For instance, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663), [bmim]HSO₄, has been used as an effective catalyst in reactions requiring acidic conditions. researchgate.net In pilot studies for the synthesis of 1-propene, 1-methoxy-2-methyl-, the imidazolium-based ionic liquid [BMIM][HSO₄] has shown high efficacy. These trials reported yields of up to 92% at a relatively low temperature of 40°C. A significant advantage of this system is the catalyst's stability and reusability, with successful recycling for more than ten cycles without significant loss of activity.
Another related application is the synthesis of propylene (B89431) glycol methyl ether from methanol and propylene oxide, where tetramethylguanidine-based ionic liquids served as highly effective catalysts, achieving nearly 90% yield under mild conditions and demonstrating reusability for at least ten cycles. rsc.org While a different target molecule, this highlights the potential of ILs in ether synthesis. The use of ILs in aqueous media and as catalysts for multicomponent reactions further broadens their applicability in organic synthesis. nih.gov
Table 1: Performance of Ionic Liquid Catalysts in Ether Synthesis
| Catalyst | Target Product | Temperature (°C) | Yield (%) | Reusability (Cycles) |
| [BMIM][HSO₄] | 1-Propene, 1-methoxy-2-methyl- | 40 | 92 | >10 |
| Tetramethylguanidine-based IL | Propylene glycol methyl ether | Mild Conditions | ~90 | ≥10 |
| [bmim][OH] | 4H-benzo[b]pyran derivatives | Room Temp. | High | ≥5 nih.gov |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. mdpi.comnih.gov For the synthesis of vinyl ethers and their derivatives, various organocatalytic strategies have been developed. These methods are often characterized by mild reaction conditions, high efficiency, and environmental friendliness. nih.govacs.org
One notable approach involves the multicomponent cyanovinylation of aldehydes to produce conjugated cyanomethyl vinyl ethers. mdpi.comnih.gov This reaction can be catalyzed by a small amount (2.5 mol%) of N-methyl morpholine, a tertiary amine organocatalyst. mdpi.comnih.gov The process is operationally simple, can be performed in an open atmosphere, and is tolerant of a wide range of aldehyde substrates, delivering products in excellent yields. nih.gov
Brønsted acids are another important class of organocatalysts for reactions involving vinyl ethers. acs.orgresearchgate.net Confined Brønsted acids, such as imidodiphosphorimidates (IDPis), have been employed for the metal-free, stereoselective cationic polymerization of vinyl ethers. researchgate.net For non-polymeric synthesis, Brønsted acid organocatalysts have been used in three-component hydroamidation reactions of vinyl ethers under mild conditions. acs.org Furthermore, the combination of a hydrogen bond donor (HBD) with a strong organic acid like pentacarbomethoxycyclopentadiene (PCCP-H) has been shown to facilitate the controlled cationic polymerization of vinyl ethers, a process that can be challenging due to the high reactivity of the cationic intermediates. nih.govrsc.org
While direct organocatalytic synthesis of 1-propene, 1-methoxy-2-methyl- is not extensively detailed, these examples showcase the robust toolkit available for constructing the vinyl ether motif using organocatalysts.
Table 2: Examples of Organocatalytic Systems for Vinyl Ether Synthesis
| Catalyst System | Reaction Type | Key Features |
| N-methyl morpholine | Multicomponent cyanovinylation | Low catalyst loading, high tolerance to substrates, environmentally friendly. mdpi.comnih.gov |
| Brønsted Acids (e.g., IDPis) | Stereoselective cationic polymerization | Metal-free, high efficiency, high stereoselectivity. researchgate.net |
| HBD / PCCP-H | Controlled cationic polymerization | Operates under ambient conditions, produces high molecular weight polymers. nih.gov |
| Bisphosphonium salt (BPS) | Cationic degenerate chain transfer polymerization | Visible-light mediated, low catalyst loading (<10 ppm), good molecular weight control. rsc.org |
Methodological Advancements and Challenges in Synthesis
Optimization of Reaction Conditions and Selectivity
The efficient synthesis of 1-propene, 1-methoxy-2-methyl- requires careful optimization of reaction parameters to maximize yield and selectivity, primarily to avoid the formation of byproducts from oligomerization. The acidity and pore structure of the catalyst are critical factors influencing the selectivity towards the desired ether.
In a continuous flow synthesis of a related derivative using 2-methoxypropene (B42093) (an alternative name for the target compound), key process parameters were optimized. ru.nl A univariate screening identified reaction time, temperature, and the equivalents of reagents as having a significant influence on the yield. Based on these screenings, optimal conditions were established, for instance, a reaction time of 200 seconds at 60°C. ru.nl
For group-transfer polymerization (GTP) reactions using silyl ketene acetals like 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene, temperature and catalyst concentration are crucial. acs.org It was observed that higher temperatures and catalyst concentrations could lead to side reactions, such as the isomerization and cyclization of the propagating chain-end, which deactivates the initiator and reduces polymer yield. acs.org This underscores the delicate balance required in optimizing reaction conditions.
Table 3: Optimization Parameters in Related Syntheses
| Reaction Type | Optimized Parameters | Observations | Reference |
| MIP-protection using 2-methoxypropene | Time, Temperature, Reagent Equivalents | Optimal conditions found at 200s reaction time and 60°C. | ru.nl |
| Pd-catalyzed Stille coupling | Catalyst source, Ligands, Temperature | Pd(PPh₃)₂Cl₂ at 130°C gave the best performance among those tested. | rsc.org |
| Group-Transfer Polymerization | Temperature, Catalyst Concentration | Higher temperature and catalyst levels increased side reactions. | acs.org |
Strategies for Efficient Workup and Purification
The purification of volatile organic compounds like 1-propene, 1-methoxy-2-methyl- from crude reaction mixtures is a critical step to achieve the high purity required for subsequent applications, particularly in pharmaceuticals where impurities like carbonyl compounds must be minimized. google.com
A common purification strategy for volatile compounds is distillation . reachemchemicals.com For 2-methoxypropene, a specialized distillation process has been patented. This method involves adding 2-aminoethanol and a base as assistants to the distillation mixture. These additives react with carbonyl impurities (like acetone), forming higher-boiling Schiff bases that are more easily separated from the desired low-boiling ether. google.com Fractional distillation is effective for separating liquids with close boiling points, while vacuum distillation can be used for high-boiling or thermally sensitive compounds. reachemchemicals.com
Aqueous workup procedures are frequently employed to remove inorganic salts, acids, or bases. researchgate.net This typically involves extracting the product into an organic solvent (e.g., diethyl ether, dichloromethane) and washing the organic phase with water, dilute acid, or base as needed. For instance, after a reaction, an aqueous wash can remove catalysts or unreacted water-soluble reagents before the organic solvent is evaporated. researchgate.net
Chromatography is another powerful purification technique. For non-volatile or complex mixtures, column chromatography using silica (B1680970) gel is standard. researchgate.net For volatile compounds, Gas Chromatography (GC) is a suitable method for both analysis and purification, separating components based on their boiling points and interaction with the column's stationary phase. reachemchemicals.com
Finally, after extraction and washing, a drying step using agents like magnesium sulfate (MgSO₄) or molecular sieves is often necessary to remove residual water from the organic phase before the final product is isolated, typically by concentrating the solution under reduced pressure. rsc.org
Table 4: Common Purification Techniques for 1-Propene, 1-methoxy-2-methyl- and Related Compounds
| Technique | Principle | Application |
| Distillation (with chemical treatment) | Separation based on boiling point differences; impurities are chemically converted to less volatile forms. | Removing acetone (B3395972) and other carbonyls from 2-methoxypropene. google.com |
| Solvent Extraction / Aqueous Wash | Partitioning of compounds between immiscible liquid phases based on polarity. | Removing inorganic salts, acids, bases, and other water-soluble impurities. researchgate.net |
| Chromatography (Column, GC) | Separation based on differential adsorption to a stationary phase. | High-purity separation of organic mixtures. GC is ideal for volatile compounds. reachemchemicals.com |
| Drying Agents (e.g., MgSO₄) | Chemical absorption of water. | Removing dissolved water from the product-containing organic solvent before final isolation. rsc.org |
Mechanistic Studies of 1 Propene, 1 Methoxy 2 Methyl Reactivity
Fundamental Electrophilic and Nucleophilic Reactivity
1-Propene, 1-methoxy-2-methyl- exhibits a rich and varied chemical personality, capable of acting as both an electron-pair acceptor (electrophile) and an electron-pair donor (nucleophile). This dual reactivity stems from the electronic interplay between the methoxy (B1213986) group and the carbon-carbon double bond. The methoxy group, being electron-donating, increases the electron density of the double bond, making the β-carbon susceptible to electrophilic attack. Conversely, the double bond can act as a nucleophile, participating in reactions where it attacks electron-deficient centers.
Role as an Electrophile in Carbon-Carbon Bond Formation
The electrophilic nature of 1-propene, 1-methoxy-2-methyl- is harnessed in various carbon-carbon bond-forming reactions. The presence of the methoxy group can render the compound susceptible to attack by nucleophiles, a reactivity that is exploited in organic synthesis to construct new carbon frameworks. For instance, it participates in reactions where it serves as an electrophile, enabling the formation of complex organic molecules. This electrophilic character is central to its utility in building molecular complexity.
A notable example of its application in carbon-carbon bond formation is in the synthesis of chiral β-lactams. In these reactions, 1-propene, 1-methoxy-2-methyl- reacts with (S)-alkylidene(1-arylethyl)amines, often catalyzed by titanium tetrachloride, to yield these valuable heterocyclic compounds.
Reactions Involving Carbon-Heteroatom Bond Construction
Beyond carbon-carbon bond formation, the electrophilic character of 1-propene, 1-methoxy-2-methyl- is also pivotal in the construction of carbon-heteroatom bonds. This reactivity allows for the introduction of various heteroatoms into organic molecules, further expanding its synthetic utility.
Addition Reactions to the Alkene Moiety
The carbon-carbon double bond in 1-propene, 1-methoxy-2-methyl- is a key site of reactivity, readily undergoing addition reactions. The following sections explore the mechanistic details of hydrohalogenation, a classic example of an electrophilic addition to this alkene.
Hydrohalogenation with Strong Acids (e.g., HCl)
The reaction of 1-propene, 1-methoxy-2-methyl- with strong acids like hydrogen chloride (HCl) is a well-studied process that proceeds through an ionic mechanism. brainly.comchegg.comchegg.com This reaction is a prime example of an electrophilic addition to an alkene, where the double bond acts as a nucleophile, attacking the electrophilic proton of the acid. masterorganicchemistry.comchemistrysteps.com
When treated with HCl, the major product formed is 1-chloro-1-methoxy-2-methylpropane (B14725690). brainly.comchegg.comchegg.comchegg.com This outcome, where the chloride ion ultimately bonds to the less substituted carbon of the original double bond, is a result of the specific mechanistic pathway involving a highly stabilized carbocation intermediate. chegg.comchegg.comchegg.comchegg.com
Investigation of Ionic Mechanisms
The hydrohalogenation of vinyl ethers, such as 1-propene, 1-methoxy-2-methyl-, is generally accepted to proceed via an ionic mechanism. brainly.comacs.orgcdnsciencepub.com This involves the initial protonation of the alkene's double bond by the acid to form a carbocation intermediate. brainly.compressbooks.pub The subsequent attack of the halide anion on this carbocation yields the final product. brainly.com
Studies on the acid-catalyzed hydrolysis of similar vinyl ethers provide strong evidence for this ionic pathway. The observation of general acid catalysis and significant solvent isotope effects (kH+/kD+ > 1) in these reactions indicates that the rate-determining step is the proton transfer from the acid to the substrate to form an alkoxycarbocation intermediate. cdnsciencepub.comcdnsciencepub.comscispace.com
Carbocation Intermediate Formation and Rearrangements
The regioselectivity of the hydrohalogenation of 1-propene, 1-methoxy-2-methyl- is dictated by the stability of the carbocation intermediate formed upon protonation. masterorganicchemistry.combyjus.com Protonation of the double bond can, in principle, lead to two different carbocations. However, the reaction proceeds through the formation of the more stable carbocation. byjus.com
In the case of 1-propene, 1-methoxy-2-methyl-, protonation of the double bond leads to the formation of a carbocation. The key to understanding the observed product is the exceptional stability of the carbocation where the positive charge is on the carbon atom bearing the methoxy group. This stability arises from resonance delocalization, where the lone pair of electrons on the oxygen atom can donate into the empty p-orbital of the carbocation, effectively creating a more stable oxonium ion resonance structure. This resonance stabilization outweighs the stability that would be gained from forming a tertiary carbocation at the other carbon. chegg.com
The formation of this resonance-stabilized carbocation is favored over the alternative, a less stable secondary carbocation. brainly.com Consequently, the chloride ion, acting as a nucleophile, attacks the carbon of this highly stabilized intermediate, leading to the formation of 1-chloro-1-methoxy-2-methylpropane as the major product. brainly.comchegg.comchegg.com While carbocation rearrangements are a common feature in many hydrohalogenation reactions, particularly when a more stable carbocation can be formed via a hydride or alkyl shift, the exceptional stability of the resonance-stabilized carbocation in this specific case means that rearrangement is not a significant competing pathway. masterorganicchemistry.comchemistrysteps.comlibretexts.org
Regioselectivity and Anti-Markovnikov Addition Pathways
The reactivity of the carbon-carbon double bond in 1-propene, 1-methoxy-2-methyl- is profoundly influenced by the presence of the electron-donating methoxy group. In electrophilic addition reactions, such as the addition of hydrogen halides (HX), the regioselectivity often deviates from the expected Markovnikov's rule. Markovnikov's rule predicts that the proton (H+) will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more substituted, and typically more stable, carbocation. chemistrysteps.comlibretexts.org For 1-propene, 1-methoxy-2-methyl-, this would imply protonation at C-1 to form a tertiary carbocation at C-2.
However, experimental evidence shows that the reaction of 1-propene, 1-methoxy-2-methyl- with hydrogen chloride (HCl) yields 1-chloro-1-methoxy-2-methylpropane as the major product. This outcome corresponds to an anti-Markovnikov addition pathway, where the proton adds to the more substituted carbon (C-2) and the chloride nucleophile attacks the less substituted carbon (C-1). rsc.orgnih.govwikipedia.orgwikipedia.orgacs.org This unusual regioselectivity is not a result of a free-radical mechanism, which is a common pathway for anti-Markovnikov addition of HBr in the presence of peroxides, but rather a consequence of the electronic effects of the methoxy group. acs.org The oxygen atom's lone pairs stabilize an alternative carbocation through resonance, overriding the stability offered by simple hyperconjugation of a tertiary carbocation.
| Reaction | Reagents | Major Product | Regioselectivity |
| Hydrohalogenation | HCl | 1-Chloro-1-methoxy-2-methylpropane | Anti-Markovnikov nih.govwikipedia.org |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 2-Methyl-1-propanol (B41256) | Anti-Markovnikov researchgate.netlibretexts.org |
Resonance Stabilization of Reactive Intermediates
The observed anti-Markovnikov regioselectivity in the electrophilic addition of HCl to 1-propene, 1-methoxy-2-methyl- is directly attributable to the resonance stabilization of the carbocation intermediate. nih.govwikipedia.org When the electrophile (H+) adds to the C-2 carbon, a carbocation is formed at the C-1 carbon. While this is a primary carbocation, it is significantly stabilized by the adjacent methoxy group.
The lone pair of electrons on the oxygen atom can be delocalized to form a pi bond with the positively charged carbon, creating a more stable oxonium ion resonance structure. libretexts.orgresearchgate.net In this structure, all atoms (except hydrogen) have a full octet of electrons.
The resonance structures for the carbocation formed by protonation at C-2 are:
[CH₃-CH(CH₃)-C⁺H-OCH₃] ↔ [CH₃-CH(CH₃)-CH=O⁺CH₃]
This resonance stabilization is more significant than the hyperconjugation that would stabilize the tertiary carbocation formed from protonation at C-1. researchgate.net Therefore, the reaction proceeds through the more stable, resonance-stabilized intermediate, leading to the nucleophile (Cl⁻) attacking at C-1. nih.govwikipedia.org This phenomenon highlights the powerful directing effect of lone-pair donation from an adjacent heteroatom in stabilizing carbocation intermediates, which can supersede standard stability rules based on substitution. rsc.org
Stereochemical Considerations in Addition Processes (Syn vs. Anti)
The stereochemistry of addition reactions to alkenes is described by the terms syn and anti. Syn-addition occurs when both new substituents add to the same face of the double bond, while anti-addition involves addition to opposite faces. wikipedia.org The specific stereochemical outcome is dependent on the reaction mechanism.
Hydroboration-Oxidation: The hydroboration of alkenes, including vinyl ethers, is a classic example of a syn-addition. The reaction proceeds through a concerted four-membered ring transition state where the boron and hydrogen atoms are delivered to the same side of the double bond simultaneously. libretexts.org This stereospecificity is maintained in the subsequent oxidation step, resulting in the syn-addition of H and OH across the original double bond. chemistrysteps.comlibretexts.org
Halogenation: In contrast, the addition of halogens like Br₂ to alkenes typically proceeds via an anti-addition mechanism. The reaction involves the formation of a cyclic halonium ion intermediate. The nucleophile (Br⁻) then attacks this intermediate from the side opposite to the bulky halonium bridge, resulting in anti-addition. wikipedia.org
Oxymercuration-Demercuration: The oxymercuration step is a stereospecific anti-addition. The mechanism involves the formation of a mercurinium ion bridge, which is then attacked by a water molecule from the opposite face. wikipedia.org However, the subsequent demercuration step with sodium borohydride (B1222165) proceeds through a radical mechanism and is not stereospecific, leading to a mixture of stereoisomers if new chiral centers are formed. wikipedia.org
The table below summarizes the stereochemistry for key addition reactions.
| Reaction Type | Stereochemistry | Mechanistic Feature |
| Hydroboration | Syn-Addition | Concerted four-center transition state libretexts.org |
| Halogenation (e.g., Br₂) | Anti-Addition | Cyclic halonium ion intermediate wikipedia.org |
| Oxymercuration | Anti-Addition | Cyclic mercurinium ion intermediate wikipedia.org |
| Catalytic Hydrogenation | Syn-Addition | Adsorption onto a solid catalyst surface |
Cycloaddition Reactions (e.g., [2+2] Cycloadditions)
Vinyl ethers, being electron-rich alkenes, are excellent substrates for various cycloaddition reactions. These reactions are valuable for synthesizing cyclic structures.
[2+2] Cycloadditions: These reactions involve the combination of two two-electron components to form a four-membered ring. Photochemical [2+2] cycloadditions between vinyl ethers and α,β-unsaturated carbonyl compounds are well-known. For instance, the reaction of diphenylvinylene carbonate with 2-methyl-1-methoxypropene (an isomer of the title compound) under photochemical conditions yields [2+2] cycloadducts. acs.org Similarly, electron-deficient alkenes like tetracyanoethylene (B109619) (TCNE) react with alkyl vinyl ethers to produce tetrasubstituted cyclobutane (B1203170) derivatives. rsc.org Theoretical studies suggest these reactions can proceed through a direct electrophilic addition mechanism rather than an electron transfer pathway. researchgate.net
[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions form five-membered rings. Nitrile oxides, generated in situ, readily undergo [3+2] cycloaddition with homochiral vinyl ethers with a degree of diastereoselectivity. rsc.org Similarly, carbonyl oxides produced from the ozonolysis of vinyl ethers can react with imines in a [3+2] fashion to yield 1,2,4-dioxazolidines. rsc.org
[4+2] Cycloadditions (Diels-Alder): As electron-rich dienophiles, vinyl ethers react with electron-deficient dienes in hetero-Diels-Alder reactions. For example, o-quinolinone quinone methides react with non-terminal vinyl ethers to form pyran-fused rings under mild conditions. acs.orgnih.gov Competing [4+2] and [3+2] pathways have been observed in the reaction of 2-methoxypropene (B42093) with certain azo-olefins. rsc.org
[8+2] Cycloadditions: In more specialized cases, vinyl ethers can participate in higher-order cycloadditions. For example, they react with troponoid systems like 2H-3-methoxycarbonylcyclohepta[b]furan-2-one in an intermolecular [8+2] cycloaddition to synthesize azulene (B44059) derivatives. nih.gov
Transformational Chemistry: Oxidation, Reduction, and Substitution
Oxidative Pathways to Aldehydes and Carboxylic Acids
The vinyl ether functionality in 1-propene, 1-methoxy-2-methyl- can be transformed into carbonyl groups through oxidative pathways. A common initial step is the hydrolysis of the enol ether to an aldehyde. This can be achieved under acidic conditions. The protonation of the double bond followed by the attack of water and loss of methanol (B129727) yields an enol, which rapidly tautomerizes to the more stable aldehyde, in this case, 2-methylpropanal. msu.edu
Further oxidation of the resulting aldehyde yields a carboxylic acid. gauthmath.com Standard oxidizing agents can be employed for this transformation.
Alternatively, oxidative cleavage of the double bond can directly lead to carbonyl compounds. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the double bond to yield 2-methylpropanal and formaldehyde. A more direct route to the carboxylic acid involves the oxidative cleavage of the vinyl ether. For example, oxidation with hydrogen peroxide catalyzed by peroxotungstophosphate can cleave the double bond of silyl (B83357) enol ethers to form aldehydes or, with excess oxidant, carboxylic acids. acs.org A similar strategy could be applied to 1-propene, 1-methoxy-2-methyl-.
| Transformation | Intermediate/Product | Reagents |
| Hydrolysis to Aldehyde | 2-Methylpropanal | H₃O⁺ |
| Oxidation of Aldehyde | 2-Methylpropanoic Acid | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) |
| Oxidative Cleavage | 2-Methylpropanoic Acid | e.g., RuO₄ (generated from RuCl₃/NaIO₄) |
Reductive Conversions to Alcohol Compounds
The double bond of 1-propene, 1-methoxy-2-methyl- can be reduced to yield a saturated ether. This is typically achieved through catalytic hydrogenation. The reaction involves treating the compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. google.com This process results in the syn-addition of two hydrogen atoms across the double bond, yielding 1-methoxy-2-methylpropane. mdpi.comresearchgate.net Care must be taken to exclude water, as its presence can lead to partial hydrolysis to the corresponding aldehyde or ketone. google.com
To obtain an alcohol, two main pathways can be considered. The first is the hydroboration-oxidation sequence described previously (Section 3.2.1.3), which directly converts the alkene to an alcohol (2-methyl-1-propanol) in an anti-Markovnikov fashion.
A second pathway involves the cleavage of the saturated ether (1-methoxy-2-methylpropane) formed after hydrogenation. The ether linkage is generally stable but can be cleaved using strong acids like HBr or HI. masterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism for primary ethers, where the halide ion attacks the less substituted carbon (the methyl group), yielding 2-methyl-1-propanol and methyl iodide (if HI is used).
| Transformation | Product | Reagents |
| Catalytic Hydrogenation | 1-Methoxy-2-methylpropane | H₂, Pd/C mdpi.comresearchgate.net |
| Hydroboration-Oxidation | 2-Methyl-1-propanol | 1. BH₃ 2. H₂O₂, NaOH |
| Ether Cleavage (post-hydrogenation) | 2-Methyl-1-propanol | HI or HBr (excess) masterorganicchemistry.com |
Nucleophilic Substitution of the Methoxy Group
The reactivity of 1-Propene, 1-methoxy-2-methyl- in nucleophilic substitution reactions targeting the methoxy group is a subject of significant mechanistic interest. As an unsaturated ether, its behavior is distinct from that of saturated or allylic ethers. The methoxy group can theoretically be replaced by other nucleophiles, a reaction pathway noted for its utility in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The molecule's reactivity stems from the electronic influence of the methoxy group, which can donate electron density, making the compound an accessible electrophile under certain conditions.
However, the direct nucleophilic substitution at the vinylic carbon (C1) of 1-Propene, 1-methoxy-2-methyl- presents considerable mechanistic barriers. The C(sp²)-O bond is stronger than a C(sp³)-O bond, and the electron-rich nature of the double bond tends to repel nucleophiles. Consequently, nucleophilic vinylic substitution is generally an unfavorable process that requires specific activation. This is in contrast to other systems, such as certain aromatic ethers, where the presence of strong electron-withdrawing groups can facilitate the substitution of a methoxy group. For instance, in 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group is readily displaced by various nucleophiles, a reaction facilitated by the activating effect of the adjacent diphenylphosphinyl group. elsevierpure.com For 1-Propene, 1-methoxy-2-methyl-, the presence of electron-donating methyl groups further deactivates the double bond towards nucleophilic attack.
Interactive Data Table: Comparative Reactivity in Nucleophilic Substitution
| Ether Type | Example Compound | General Reactivity Towards Nu:- | Mechanistic Notes |
| Vinylic Ether | 1-Propene, 1-methoxy-2-methyl- | Low | C(sp²)-O bond is strong; electron-rich π-system repels nucleophiles. Requires activation of the leaving group. |
| Allylic Ether | 3-methoxy-2-methyl-1-propene | High | Can proceed via an S_N_2 mechanism or an S_N_1 mechanism through a resonance-stabilized allylic carbocation. |
| Saturated Ether | Methyl isobutyl ether | Very Low | Requires harsh conditions (e.g., strong acid like HBr or HI) to cleave the strong C-O bond. |
| Activated Aromatic Ether | 1-methoxy-2-(diphenylphosphinyl)naphthalene | High | Substitution is facilitated by strong activation from an electron-withdrawing group via an S_N_Ar mechanism. elsevierpure.com |
Rearrangement Chemistry: Allylic and Skeletal Isomerizations
The potential for 1-Propene, 1-methoxy-2-methyl- to undergo rearrangement reactions, including allylic and skeletal isomerizations, is dictated by the stability of potential intermediates and products under specific reaction conditions. Such rearrangements are common for alkenes and their derivatives, often catalyzed by acid or heat. In related polymerization systems, it has been noted that elevated temperatures can promote isomerization of the propagating chain-end groups, suggesting that thermal pathways for rearrangement exist for similar structural motifs. rsc.org
Allylic Isomerization: A primary potential rearrangement for 1-Propene, 1-methoxy-2-methyl- is the isomerization to its more stable allylic ether isomer, 3-methoxy-2-methyl-1-propene. This transformation from a vinyl ether to an allyl ether can be catalyzed by acids. The mechanism would likely involve the following steps:
Protonation of the double bond at the C1 position, which is favored by the electron-donating methoxy group. This forms a resonance-stabilized tertiary carbocation.
Removal of a proton from the adjacent methyl group by a conjugate base, leading to the formation of the thermodynamically favored terminal alkene (the allyl ether).
The driving force for this rearrangement is the generally greater thermodynamic stability of allyl ethers compared to their vinyl ether isomers.
Skeletal Isomerizations: Skeletal rearrangements involve the reorganization of the carbon framework of the molecule. For 1-Propene, 1-methoxy-2-methyl-, such rearrangements would typically proceed through carbocation intermediates under strong acid catalysis. Following the initial protonation of the double bond, the resulting tertiary carbocation could potentially undergo a 1,2-hydride or 1,2-methyl shift to form a different carbocation, which could then lead to various rearranged products upon deprotonation or reaction with a nucleophile. However, significant skeletal rearrangements for this specific compound are less commonly observed than simple allylic isomerization under typical conditions.
Interactive Data Table: Isomers of 1-Propene, 1-methoxy-2-methyl-
| Isomer Name | IUPAC Name | Class | Structural Formula | Notes on Stability/Reactivity |
| 1-Propene, 1-methoxy-2-methyl- | 1-methoxy-2-methylprop-1-ene | Vinyl Ether | C(C)=C(OC)C | Less stable isomer. Prone to acid-catalyzed hydrolysis and rearrangement. |
| 3-methoxy-2-methyl-1-propene | 3-methoxy-2-methylprop-1-ene | Allyl Ether | C=C(C)COC | More stable isomer. The allylic position is reactive towards radical and some nucleophilic reactions. nist.gov |
| Methyl isobutyl ether | 1-methoxy-2-methylpropane | Saturated Ether | CC(C)COC | Saturated analogue; lacks the reactivity of the double bond. |
Applications in Advanced Organic Synthesis and Polymer Science
Reagent in Complex Molecule Synthesis
As a potent nucleophile, 1-Propene, 1-methoxy-2-methyl- serves as a key building block in the synthesis of intricate organic molecules, finding utility in the construction of stereochemically defined structures and intermediates for pharmaceutically relevant compounds.
A notable application of 1-Propene, 1-methoxy-2-methyl- is in the stereoselective synthesis of chiral β-lactams. These four-membered cyclic amides are core structural motifs in a wide array of antibiotics, including the penicillins and cephalosporins. The reaction of 1-Propene, 1-methoxy-2-methyl- with (S)-alkylidene(1-arylethyl)amines in the presence of a Lewis acid catalyst such as titanium tetrachloride allows for the diastereoselective formation of the β-lactam ring. fishersci.ca This method provides a reliable route to optically active β-lactams, which are crucial for the development of new antibacterial agents.
The reactivity of 1-Propene, 1-methoxy-2-methyl- extends to its role in the development of various bioactive compounds. Its utility in conjugate addition and aldol (B89426) reactions makes it a valuable tool for carbon-carbon bond formation. fishersci.ca These reactions are fundamental in the synthesis of natural products and other biologically active molecules that can serve as templates for drug discovery programs. The ability to introduce specific functional groups and control stereochemistry during these transformations is paramount in designing compounds with desired biological activities.
Initiator and Reagent in Polymerization Chemistry
In the realm of polymer science, 1-Propene, 1-methoxy-2-methyl- is prominently recognized as a highly effective initiator for group-transfer polymerization (GTP), a living polymerization technique that enables the synthesis of well-defined acrylic polymers with controlled molecular weights and narrow molecular weight distributions.
Group-transfer polymerization is a powerful method for the controlled polymerization of acrylic monomers. researchgate.net In this process, 1-Propene, 1-methoxy-2-methyl- acts as the initiator, where the trimethylsilyl (B98337) group is transferred to the incoming monomer unit during the propagation step. cmu.edu This process can be catalyzed by either nucleophilic or electrophilic catalysts, depending on the nature of the monomer. cmu.edu The "living" nature of GTP allows for the synthesis of block copolymers by the sequential addition of different monomers. researchgate.net
Recent research has demonstrated the successful homopolymerization of various alkyl crotonates and acrylates using 1-Propene, 1-methoxy-2-methyl- as an initiator in group-transfer polymerization. These polymerizations, often catalyzed by organic superacids or Lewis acids, yield polymers with predictable molecular weights and low polydispersity indices. acs.orgrsc.org
The polymerization of different alkyl crotonates showcases the versatility of this system. For instance, the GTP of ethyl crotonate, n-propyl crotonate, and n-butyl crotonate, initiated by MTS, proceeds smoothly to produce the corresponding polymers with good yields and narrow molecular weight distributions. acs.org
Below are interactive data tables summarizing the research findings for the homopolymerization of various alkyl crotonates and acrylates using 1-Propene, 1-methoxy-2-methyl- (MTS) as the initiator.
Table 1: Group-Transfer Polymerization of Alkyl Crotonates Initiated by MTS
| Monomer | Catalyst | Yield (%) | Mn ( g/mol ) | Mw/Mn | Reference |
|---|---|---|---|---|---|
| Ethyl Crotonate | C6F5CHTf2 | >99 | 10,800 | 1.14 | acs.org |
| n-Propyl Crotonate | C6F5CHTf2 | 78 | 11,200 | 1.15 | acs.org |
| n-Butyl Crotonate | C6F5CHTf2 | 64 | 9,800 | 1.16 | acs.org |
This table is based on data from studies on the group-transfer polymerization of alkyl crotonates. The specific conditions such as reaction time and temperature can influence the results.
Similarly, the GTP of various alkyl acrylates has been explored. The polymerization of monomers like n-butyl acrylate (B77674) can be effectively controlled using MTS as the initiator in the presence of suitable catalysts. acs.orgacs.org
Table 2: Group-Transfer Polymerization of Alkyl Acrylates Initiated by MTS
| Monomer | Catalyst System | Conversion | Mn ( g/mol ) | Mw/Mn | Reference |
|---|---|---|---|---|---|
| n-Butyl Acrylate | HgI2/Me3SiI | High | Controlled | <1.2 | acs.org |
| tert-Butyl Acrylate | N-Heterocyclic Carbene | High | Controlled | - | acs.org |
This table summarizes findings from research on the group-transfer polymerization of alkyl acrylates, highlighting the controlled nature of the polymerization.
The ability to produce well-defined homopolymers from these monomers opens up possibilities for creating novel materials with tailored properties for a range of applications.
Group-Transfer Polymerization (GTP) Initiation
Application of Silicon Lewis Acid Catalysts
Silicon-based Lewis acids have emerged as effective catalysts for the polymerization of vinyl ethers. While strong Lewis acids like SnCl4 can induce living polymerization of isobutyl vinyl ether under specific conditions (e.g., -30°C in toluene), this control is often hard to achieve. researchgate.net A newer class of silicon "super Lewis acids" has been developed for the polymerization of related monomers like silyl (B83357) vinyl ethers. acs.org
In the context of vinyl ether polymerization, specific silylated cyclopentadienes have been shown to function as competent silicon Lewis acid catalysts. nih.gov These catalysts, in combination with a hydrogen bond donor (HBD), can facilitate the controlled cationic polymerization of various vinyl ethers. researchgate.net The synergy between the silicon Lewis acid and the HBD is crucial for stabilizing the propagating carbocationic chain end, which mitigates unwanted chain-transfer and termination reactions that would otherwise compromise the living character of the polymerization. nih.govresearchgate.net This approach allows for the synthesis of high-molecular-weight poly(vinyl ethers) under mild, ambient conditions. researchgate.net
Organocatalyzed GTP Systems
While the term Group Transfer Polymerization (GTP) is classically associated with acrylate and methacrylate (B99206) monomers, the principles of controlled polymerization using non-metallic catalysts have been successfully applied to vinyl ethers. These metal-free systems, more accurately described as organocatalyzed living cationic polymerization or organocatalyzed reversible addition-fragmentation chain transfer (RAFT) polymerization, have gained significant attention as they avoid metal contamination in the final polymer. nih.govsemanticscholar.org
Several classes of organocatalysts are effective for the polymerization of vinyl ethers like 1-Propene, 1-methoxy-2-methyl-:
Strong Organic Acids: Pentacarbomethoxycyclopentadiene (PCCP) is a bench-stable, strong organic acid that rapidly protonates vinyl ethers to initiate a controlled cationic polymerization. nih.govnih.gov This system can be enhanced by using a hydrogen bond donor (HBD) as a co-catalyst, which stabilizes the counter-anion and prevents premature termination, allowing for the synthesis of high molecular weight polymers even under ambient conditions. semanticscholar.orgacs.org
Photocatalysts: Certain organic molecules, such as bisphosphonium salts or methoxy-modified pyrylium (B1242799) salts, can act as photocatalysts. acs.orgrsc.org Under visible light, these catalysts can initiate a cationic degenerate chain transfer (DCT) or RAFT polymerization, providing excellent temporal control over the reaction. acs.orgrsc.org
Halogen/Chalcogen Bonding Catalysts: Nonionic catalysts that operate through halogen or chalcogen bonding have been explored to overcome solubility and dissociation issues encountered with some ionic catalysts. nih.gov These systems can activate the polymerization process in a controlled manner.
These organocatalytic methods enable the synthesis of well-defined poly(vinyl ether)s with predictable molecular weights, narrow molecular weight distributions, and high chain-end fidelity, making them suitable for creating advanced polymer architectures like block copolymers. rsc.orgnih.gov
Mechanistic Elucidation of Polymerization Processes
Understanding the fundamental reaction steps—initiation, propagation, and termination—is critical for controlling the cationic polymerization of 1-Propene, 1-methoxy-2-methyl-.
Kinetic Modeling of Elementary Polymerization Reactions
The kinetics of the cationic polymerization of vinyl ethers are complex and highly dependent on the initiating system, monomer concentration, and temperature. Detailed kinetic analyses have been performed on vinyl ethers, including isobutyl vinyl ether, to determine reaction orders and activation energies. tandfonline.com
In other systems, such as the polymerization of n-butyl vinyl ether initiated by dichloroalane (AlHCl2), kinetic modeling has allowed for the determination of activation energies for both the initiation (79 kJ/mol) and propagation (49 kJ/mol) steps. acs.org Such models are essential for optimizing reaction conditions to achieve desired polymer characteristics.
Analysis of Chain Propagation and Termination Mechanisms
The propagation step in the cationic polymerization of vinyl ethers involves the sequential addition of monomer molecules to the growing carbocationic chain end. nih.gov The stability of this propagating cation is crucial; the electron-donating ether group helps to stabilize the positive charge, facilitating propagation. nih.gov
However, the high reactivity of the carbocation also makes it susceptible to several chain transfer and termination reactions, which can limit the final molecular weight and broaden the molecular weight distribution. Key mechanisms include:
β-Proton Elimination: This is a major termination or chain transfer pathway where a proton is abstracted from the carbon adjacent to the cationic center, resulting in a terminal double bond on the polymer chain. tandfonline.comresearchgate.netnih.gov
Chain Transfer to Monomer: The growing chain can transfer a proton to a monomer molecule, terminating the original chain and creating a new carbocation to initiate a new chain. This process often results in an acetal (B89532) end group on the terminated polymer. nih.gov
Chain Transfer to Counter-ion: The active center can be terminated by reaction with the counter-ion. nih.gov
Chain Coupling: In some systems, the terminal double bonds formed via β-H elimination can react with other active centers, leading to chain coupling and a broadening of the molecular weight distribution. nih.gov
Modern controlled polymerization techniques, such as those using HBD co-catalysts or RAFT agents, are designed to suppress these termination events by reversibly capping the propagating chain end, keeping it in a dormant state that minimizes irreversible termination. nih.govnih.gov This reversible deactivation allows for polymerization to proceed in a more controlled, "living" fashion. semanticscholar.orgacs.org
Structure-Property Relationships of Synthesized Polymers
The final properties of poly(1-Propene, 1-methoxy-2-methyl-) are directly linked to its molecular architecture, including molecular weight, tacticity, and the nature of its side chains.
Thermal Stability Assessments (e.g., Td5)
The thermal stability of a polymer is a critical property for many applications and is often assessed using thermogravimetric analysis (TGA). The Td5 value, which represents the temperature at which 5% weight loss occurs, is a common metric for comparing thermal stability.
Below is a table compiling thermal decomposition data for several different polymers, illustrating how structure impacts stability.
| Polymer Name | Td5 (°C) | Notes |
| Poly(vinyl n-tetradecyl ether) (PC14E1VE) | 264 - 287 | Stability increases with molecular weight. mdpi.com |
| Poly(diethylene glycol n-tetradecyl ether vinyl ether) (PC14E2VE) | ~214 | Monomer decomposition temperature. mdpi.com |
| Poly((-)-VnD) | ~300 | Polymer from a terpenoid-derived diene. bohrium.com |
| Poly(PtD) | ~300 | Polymer from a terpenoid-derived diene. bohrium.com |
| Isosorbide-based Polyether | 251 | Measured under N2 atmosphere. acs.org |
This table presents data for various poly(vinyl ether)s and related polymers to illustrate structure-property trends. The exact Td5 for poly(1-Propene, 1-methoxy-2-methyl-) may vary based on its specific molecular weight and tacticity.
Specific Synthetic Transformations of Derivatives
Derivatives of 1-propene, 1-methoxy-2-methyl-, most notably 1-methoxy-2-methyl-1-(trimethylsiloxy)propene, are versatile reagents in a variety of carbon-carbon bond-forming reactions.
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene serves as a versatile reagent in conjugate addition reactions. acs.org In these transformations, the silyl enol ether acts as a nucleophile, adding to the β-position of α,β-unsaturated carbonyl compounds. This reactivity provides a reliable method for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents.
The Mukaiyama aldol reaction, a cornerstone of modern organic synthesis for the formation of β-hydroxy carbonyl compounds, frequently employs silyl enol ethers like 1-methoxy-2-methyl-1-(trimethylsiloxy)propene. acs.orgoup.comresearchgate.net This derivative has been shown to react with a range of aldehydes and activated ketones in the presence of a Lewis acid catalyst. oup.comresearchgate.net For instance, heterogeneous chiral oxazaborolidinone catalysts have been used to effect the asymmetric Mukaiyama aldol reaction between 1-methoxy-2-methyl-1-trimethylsiloxy-1-propene and benzaldehyde, yielding enantiomeric excesses of up to 50%. oup.com The reaction conditions are generally mild, and a variety of functional groups on the aryl aldehydes are tolerated. researchgate.net
Table 2: Examples of Aldol Reactions with 1-methoxy-2-methyl-1-(trimethylsiloxy)propene
| Electrophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Benzaldehyde | Chiral oxazaborolidinone, CH₂Cl₂ or THF, 0 °C | Chiral β-hydroxy carbonyl compound | oup.com |
| (S)-alkylidene(1-arylethyl)amines | Titanium tetrachloride | Chiral β-lactam | acs.org |
| Aliphatic, Aromatic, and Heterocyclic Aldehydes | P(PhCH₂NCH₂CH₂)₃N | β-hydroxy carbonyl compound | researchgate.net |
| 2,2,2-Trifluoroacetophenone | P(PhCH₂NCH₂CH₂)₃N, Room Temperature | β-hydroxy carbonyl compound | researchgate.net |
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used for a variety of reductive transformations in organic synthesis, including the reduction of carbonyl compounds. core.ac.uk SmI₂-mediated reactions often involve ketyl radical intermediates and can be used for reductive couplings and fragmentations. nih.gov While silyl enol ethers can be involved in SmI₂-mediated reaction sequences, for instance as products of a cyclopropane (B1198618) fragmentation or as precursors for subsequent reactions, a direct, one-pot conversion of a carbonyl compound to a silyl enol ether using SmI₂ as a promoter and a silylating agent like 1-methoxy-2-methyl-1-(trimethylsiloxy)propene is not a standard or commonly documented transformation in the reviewed literature. Typically, silyl enol ethers are prepared using other methods, such as the reaction of a ketone with a strong base followed by trapping with a silyl halide, or through catalyzed dehydrogenative silylation.
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. A notable application involving a derivative of 1-propene, 1-methoxy-2-methyl- is the coupling of ketene (B1206846) trimethylsilyl acetals, such as 1-methoxy-1-(trimethylsilyloxy)propene, with aryl halides or triflates. acs.org This reaction serves as a novel route to synthesize alkyl 2-arylalkanoates. The process is typically catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand. This methodology has been shown to be effective with a range of aryl iodides, bromides, and chlorides.
Table 3: Palladium-Catalyzed α-Arylation of Trimethylsilyl Enol Ethers with Aryl Halides
| Aryl Halide | Catalyst System | Product | Reference |
|---|---|---|---|
| Aryl iodides, bromides, chlorides | Pd₂(dba)₃ / tri-tert-butylphosphine | α-Aryl ketone |
The synthesis of β-aryl enones can be achieved from silyl enol ethers through a palladium(II)-mediated sequential dehydrosilylation and arylation process. nih.gov In this one-pot method, the silyl enol ether, which can be derived from 1-propene, 1-methoxy-2-methyl-, effectively acts as a masked ketone. The reaction proceeds via an in-situ oxidation of the silyl enol ether to an enone, which is then followed by an oxidative arylation with an arylboronic acid. nih.gov This transformation is facilitated by a Pd(OAc)₂ catalyst with a bipyridine ligand in DMSO, using molecular oxygen as a green oxidant. nih.gov This method demonstrates broad functional group tolerance and provides a versatile route to β-aryl enones and chalcones from readily available saturated ketones. nih.gov
Reactions with Fullerenes
The electron-rich nature of 1-propene, 1-methoxy-2-methyl- makes it a candidate for participating in addition reactions with electron-deficient species like fullerenes. Fullerenes, particularly Buckminsterfullerene (C60), behave like electron-deficient alkenes and readily undergo cycloaddition reactions across their wisdomlib.orgwisdomlib.org double bonds. academie-sciences.frias.ac.in This reactivity is driven by the relief of steric strain in the highly pyramidalized sp2-hybridized carbon atoms of the fullerene cage. cmu.edu
While direct studies detailing the reaction of 1-propene, 1-methoxy-2-methyl- with fullerenes are not extensively documented in the reviewed literature, its reactivity can be inferred from similar electron-rich alkenes. The primary reaction pathways for such compounds with C60 are [2+2] and [4+2] cycloadditions. academie-sciences.frcmu.edu Electron-rich enol ethers and related species are known to react with the triplet excited state of C60 (³C60*), which is more electrophilic than the ground state. cmu.edu
For instance, the photochemical [2+2] cycloaddition of structurally similar arylalkenes to C60 has been reported to proceed through a stepwise mechanism rather than a concerted one. cmu.edu This often involves an initial electron transfer from the electron-rich alkene to the excited fullerene, forming an intermediate that then collapses to the cyclobutane (B1203170) adduct. cmu.edu Given the electron-donating methoxy (B1213986) group on the double bond, 1-propene, 1-methoxy-2-methyl- is expected to follow a similar pathway.
The table below summarizes the types of cycloaddition reactions fullerenes undergo with electron-rich alkenes, which are analogous to the expected reactivity of 1-propene, 1-methoxy-2-methyl-.
| Reaction Type | Reactant Class Example | Fullerene | Mechanism | Ref. |
| [2+2] Cycloaddition | Electron-rich Ynamines, Arylalkenes | C60, C70 | Photochemical, possible charge-transfer | cmu.edu |
| [4+2] Diels-Alder | Conjugated Dienes (e.g., 2,3-dimethylbuta-1,3-diene) | C60 | Thermal | academie-sciences.fr |
| [2+1] Cycloaddition | Diazo Compounds | C60 | Thermal, carbene addition | nih.gov |
Methodological Utility in Biochemical Research
The unique properties of 1-propene, 1-methoxy-2-methyl- suggest its utility in biochemical research, particularly as a specialized solvent or co-solvent.
Solvent Properties in Biochemical Assay Systems
Ethers and similar organic molecules can be employed in biochemical assays, often as co-solvents, to facilitate the dissolution of non-polar or poorly water-soluble substrates and reagents. medchemexpress.commedchemexpress.com The compound 1-propene, 1-methoxy-2-methyl-, as an unsaturated ether, possesses properties that make it suitable as a solvent or co-solvent in various biochemical reaction systems. Its molecular structure, combining a polar ether group with a non-polar hydrocarbon backbone, allows it to solubilize a range of compounds. nih.gov
In biochemical assays, maintaining the solubility of all components is critical for obtaining reliable and reproducible results. wisdomlib.org Many bioactive compounds, such as potential drug candidates or enzyme inhibitors, are hydrophobic and have limited solubility in purely aqueous buffer systems. medchemexpress.comwjbphs.com The addition of an organic co-solvent like an ether can create a microenvironment that is more favorable for these molecules, preventing their precipitation and ensuring their availability for interaction with biological targets like enzymes or receptors. wikipedia.orgacs.org Ethers such as tert-Butyl methyl ether have been successfully used in sample preparation for pharmacokinetic studies and in assays involving enzymes like cytochrome P450. sigmaaldrich.com This precedent supports the potential application of 1-propene, 1-methoxy-2-methyl- in similar contexts.
Enhancement of Reactant Solubility and Reaction Yields
A primary challenge in many biochemical and pharmaceutical research settings is the poor aqueous solubility of drug candidates and reactants. medchemexpress.comwjbphs.com This can hinder not only biological assays but also synthetic reactions. The use of co-solvents is a well-established technique to overcome this limitation. wisdomlib.orgwikipedia.org Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes. wjbphs.com This phenomenon, known as co-solvency, works by reducing the interfacial tension between the hydrophobic solute and the aqueous medium. wisdomlib.org
| Co-Solvent | Typical Use | Mechanism of Action | Ref. |
| Dimethyl sulfoxide (B87167) (DMSO) | Dissolving polar and non-polar compounds for drug screening | Aprotic solvent, readily penetrates biological membranes | medchemexpress.comwjbphs.com |
| Ethanol | Dissolving hydrophobic molecules for extraction and formulation | Reduces polarity of aqueous medium | wisdomlib.orgwikipedia.org |
| Propylene (B89431) Glycol | Drug formulation | Water-miscible solvent, reduces interfacial tension | wisdomlib.orgwjbphs.com |
| Polyethylene Glycol (PEG) | Solubilizing and stabilizing proteins | Nonionic surfactant properties | medchemexpress.com |
Advanced Analytical and Computational Methodologies in Research
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving 1-Propene, 1-methoxy-2-methyl- and related vinyl ethers. By modeling molecular structures and reaction pathways, researchers can predict and understand experimental outcomes with greater accuracy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational studies on 1-Propene, 1-methoxy-2-methyl- and its analogs, offering a balance between computational cost and accuracy. It is extensively used to investigate the electronic properties that govern the reactivity of these molecules.
For instance, in studies of the group-transfer polymerization (GTP) of alkyl crotonates, where related silyl (B83357) ketene (B1206846) acetals like 1-methoxy-1-(triethylsiloxy)-2-methyl-1-propene are employed, DFT calculations using the B3LYP functional with the 6-31G* basis set have been instrumental. researchgate.net These computations help in understanding the plausible polymerization mechanisms. researchgate.net Furthermore, DFT has been applied to investigate the cationic polymerization of vinyl ethers in aqueous media, with models of active centers being built at the 6-31G* level to understand the competition between water and alcohol in combining with the co-initiator. mdpi.com
DFT calculations are also crucial for predicting spectroscopic data. For 1-Propene, 1-methoxy-2-methyl-, computational modeling with DFT can be used to predict vibrational frequencies and NMR shifts, which helps in validating experimental data and resolving ambiguities in spectral assignments. echemi.com In the study of radical addition reactions to alkenes, DFT at the B3LYP/6-311+G(d,p) level has been used to determine the geometries of reactants, products, and transition states, providing valuable kinetic and thermodynamic data. researchgate.net
The influence of substituents on the electronic structure, such as the methoxy (B1213986) group in quebrachitol, has been analyzed using DFT to understand its effect on radical scavenging ability, which is relevant to the reactivity of vinyl ethers. niscpr.res.in
| Area of Study | DFT Functional/Basis Set | Key Findings | Reference |
|---|---|---|---|
| Group-Transfer Polymerization | B3LYP/6-31G | Elucidation of plausible polymerization mechanisms. | researchgate.net |
| Cationic Polymerization of Vinyl Ethers | 6-31G | Modeled active centers to understand initiator-co-initiator interactions. | mdpi.com |
| Spectroscopic Data Prediction | Not Specified | Prediction of vibrational frequencies and NMR shifts for experimental validation. | echemi.com |
| Radical Addition Reactions | B3LYP/6-311+G(d,p) | Determination of geometries and energies of reactants, products, and transition states. | researchgate.net |
Molecular Orbital Analysis and Transition State Modeling
Molecular orbital (MO) analysis provides a deeper understanding of the electronic interactions that drive chemical reactions. For vinyl ethers like 1-Propene, 1-methoxy-2-methyl-, the frontier molecular orbitals (HOMO and LUMO) are of particular interest. The MO system of methyl vinyl ether, which is analogous to 1-Propene, 1-methoxy-2-methyl-, involves the overlap of three p orbitals (one on oxygen and two on the olefinic carbons), creating a system similar to the allyl anion with four π electrons. echemi.com This delocalized system influences the compound's reactivity. MO calculations have been applied to study the hetero-Diels-Alder reactions of vinyl ethers, where frontier orbital interactions are estimated using DFT. researchgate.net
Transition state modeling is critical for understanding reaction kinetics and mechanisms. Computational strategies, often employing DFT methods like B3LYP/6-31G*, are used to locate and characterize transition state structures. aip.orgresearchgate.net For example, in the methoxylation of isoamylenes, a reaction analogous to those involving 1-Propene, 1-methoxy-2-methyl-, transition states were modeled to elucidate the reaction mechanism. These models help in determining activation energies and understanding the feasibility of different reaction pathways. researchgate.net The development of efficient transition state-finding strategies, such as hybrid and substring methods, has further enhanced the power of these computational approaches. aip.orgresearchgate.net
Spectroscopic and Chromatographic Techniques for Structural and Mechanistic Investigations
A suite of advanced spectroscopic and chromatographic methods is indispensable for the experimental investigation of 1-Propene, 1-methoxy-2-methyl-, providing crucial data on its structure, purity, and reaction behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary tool for the structural elucidation of 1-Propene, 1-methoxy-2-methyl- and for monitoring its reactions. echemi.com In the synthesis of related silyl ketene acetals, ¹H NMR is used to confirm the purity of the product, with purities greater than 97% being reported. researchgate.net
NMR is also invaluable for mechanistic studies of polymerization reactions involving vinyl ethers. For instance, in the cationic polymerization of vinyl ethers, ¹H NMR spectroscopy is used to examine the end group structures of the resulting polymers, which reveals information about chain-transfer reactions to monomers, water, and other polymer chains. mdpi.comresearchgate.net The conversion of monomers during polymerization can also be determined by ¹H NMR using an internal standard. cornell.edu Detailed NMR investigations of UV-cured vinyl ether networks, by analyzing swelled systems, have allowed for the assignment of signals to different structures within the polymer network, including chain end groups and hydrolysis byproducts. researchgate.net
Mass Spectrometry (e.g., MALDI-TOF-MS) for Polymer Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the analysis of polymers, providing information on molecular weight distribution and end-group structures. researchgate.netnih.gov In the context of group-transfer polymerization initiated by compounds related to 1-Propene, 1-methoxy-2-methyl-, MALDI-TOF-MS has been used to analyze the resulting polymers. researchgate.netjkps.or.kr
These analyses can reveal the presence of different polymer series, such as linear polymers and those that have undergone cyclization reactions at the chain end. researchgate.netjkps.or.kr For example, in the GTP of methyl crotonate, MALDI-TOF-MS analysis of the reaction mixture showed that termination can occur via both cyclization and alcoholysis of the living polymer. researchgate.net The technique is also used to confirm the living nature of polymerizations by analyzing polymers before and after chain extension experiments. beilstein-journals.org
Gas Chromatography (GC) for Purity and Product Distribution Analysis
Gas Chromatography (GC) is a fundamental technique for assessing the purity of 1-Propene, 1-methoxy-2-methyl- and for analyzing the distribution of products in reactions where it is formed or consumed. echemi.com In a patented method for producing 1-methoxy-2-methylpropene, GC analysis was used to determine the composition of the distillate. The results showed the percentage of the desired product as well as by-products and remaining starting materials. google.com For instance, one example reported a distillate composition of 88.0% 1-methoxy-2-methylpropene, 9.3% methanol (B129727), and 2.7% 1,1-dimethoxy-2-methylpropane. google.com
GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is effective for the analysis of volatile compounds like vinyl ethers. echemi.comgoogle.comnih.gov It is used to determine purity, with reports of identifying the purity of a related silyl ketene acetal (B89532) to be 98.8%. google.com In thermal decomposition studies of related methoxy-methylcyclopropanes, GC was used to analyze the complex mixture of isomeric products. rsc.org
| Compound | Composition (%) in Example 1 | Composition (%) in Example 2 |
|---|---|---|
| 1-Propene, 1-methoxy-2-methyl- | 85.8 | 88.0 |
| Methanol | 13.0 | 9.3 |
| 1,1-dimethoxy-2-methylpropane | 0.7 | 2.7 |
| Isobutylaldehyde | 0.1 | - |
Data sourced from patent literature detailing the production of 1-methoxy-2-methylpropene. google.com
Future Research Directions and Emerging Areas
Exploration of Uncharted Reaction Pathways and Novel Transformations
The reactivity of 1-Propene, 1-methoxy-2-methyl- is largely dictated by the interplay between its electron-rich double bond and the adjacent methoxy (B1213986) group, which makes it an effective electrophile in various reactions. While its role in forming new carbon-carbon and carbon-heteroatom bonds is established, many potential reaction pathways remain underexplored. Future research could focus on:
Cycloaddition Reactions: The alkene moiety of the compound is a prime candidate for cycloaddition reactions, such as [4+2] or [2+2] cycloadditions. Investigating its reactivity with various dienes and dienophiles could lead to the synthesis of complex cyclic architectures that are otherwise difficult to access.
Novel Catalytic Processes: While some reactions involving this compound utilize catalysts, there is significant room to explore novel catalytic systems. For instance, developing enantioselective catalysts for reactions at the double bond could provide access to valuable chiral building blocks. Research into organocatalysis or photocatalysis could also unveil new, sustainable transformations.
Aldol (B89426) and Conjugate Additions: The related compound, 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, is a known reagent in aldol and conjugate addition reactions. fishersci.cafishersci.es This suggests a significant opportunity to explore the direct use of 1-Propene, 1-methoxy-2-methyl- or its derivatives in similar carbon-carbon bond-forming reactions, potentially leading to more streamlined and atom-economical synthetic routes.
Design and Synthesis of Advanced Functional Materials
The presence of a polymerizable double bond in 1-Propene, 1-methoxy-2-methyl- makes it an attractive monomer for the synthesis of advanced functional materials. A closely related silyl (B83357) ketene (B1206846) acetal (B89532), 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, is already utilized as an initiator in group-transfer polymerization (GTP). fishersci.cafishersci.esacs.org This established role points toward several promising research directions:
Monomer for Functional Polymers: The direct polymerization or copolymerization of 1-Propene, 1-methoxy-2-methyl- could yield polymers with unique properties. The methoxy group can enhance solubility in specific solvents or provide sites for post-polymerization modification, allowing for the fine-tuning of material properties like hydrophilicity, adhesion, or thermal stability.
Development of Nanoparticles: Research has shown that GTP initiated by the related silyl ether can be used in polymerization-induced self-assembly (GTPISA) to create nanoparticles with controlled morphologies, such as spheres, worms, and vesicles. acs.org Future work could adapt these methods to use 1-Propene, 1-methoxy-2-methyl- as a comonomer to tailor the properties of these nano-objects for applications in drug delivery, coatings, or diagnostics.
Development of Sustainable and Green Chemical Processes
Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern science. researchgate.net 1-Propene, 1-methoxy-2-methyl- can be central to developing more sustainable processes.
Atom Economy: The compound's utility in high-yield synthetic reactions, such as the formation of β-lactams, contributes to high atom economy, a core principle of green chemistry that minimizes waste.
Green Solvents and Reagents: Future research could investigate the potential of 1-Propene, 1-methoxy-2-methyl- as a green solvent, as many ethers are being explored for this purpose. nih.gov Furthermore, exploring its synthesis from renewable feedstocks, such as bio-isobutene and methanol (B129727), would significantly enhance its green credentials.
Metal-Free Catalysis: The use of an organic catalyst, tetrabutylammonium (B224687) bis-benzoate, has been demonstrated in polymerization reactions involving the compound's silyl ether derivative. acs.org Expanding the scope of such metal-free catalytic systems for transformations involving 1-Propene, 1-methoxy-2-methyl- is a promising direction for sustainable chemistry.
Interdisciplinary Studies in Chemical Biology and Medicinal Chemistry
1-Propene, 1-methoxy-2-methyl- and its derivatives are valuable reagents in the synthesis of biologically active molecules. This makes the compound a key target for interdisciplinary research bridging chemistry and life sciences.
Synthesis of Bioactive Compounds: The compound is instrumental in synthesizing novel chiral compounds, most notably β-lactams. The β-lactam ring is the core structural component of a major class of antibiotics. The reaction of its silyl derivative with (S)-alkylidene(1-arylethyl)amines in the presence of titanium tetrachloride is a documented method for producing these crucial pharmaceutical scaffolds. fishersci.cafishersci.es
Elucidation of Biochemical Roles: Beyond synthesis, the compound has been considered as a potential solvent for biochemical reactions, where it may enhance the solubility of reactants and improve reaction yields. Further studies could explore its biocompatibility and utility in various biological assays and systems.
Application of Machine Learning and AI in Reaction Prediction and Optimization
The increasing integration of machine learning (ML) and artificial intelligence (AI) into chemical research offers powerful tools to accelerate discovery. nih.govsmolecule.com While not yet widely applied to 1-Propene, 1-methoxy-2-methyl- specifically, these computational approaches represent a significant future opportunity.
Predictive Modeling: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. acs.org For 1-Propene, 1-methoxy-2-methyl-, this could involve predicting the regioselectivity and stereoselectivity of additions to its double bond or forecasting the yield of a reaction under various conditions (e.g., different catalysts, solvents, temperatures).
Discovery of Novel Reactions: AI algorithms can analyze vast chemical reaction networks to identify novel, plausible reaction pathways that have not yet been explored experimentally. nih.gov This could lead to the discovery of entirely new uses for 1-Propene, 1-methoxy-2-methyl- in organic synthesis.
Optimization of Synthetic Routes: AI-powered retrosynthesis tools can help chemists design the most efficient synthetic routes to complex target molecules. smolecule.comlookchem.com By incorporating the known reactivity of 1-Propene, 1-methoxy-2-methyl- into these models, researchers could more effectively utilize it as a strategic building block in the synthesis of pharmaceuticals and other valuable compounds.
Compound Properties and Research Areas
Below are tables summarizing the key properties of 1-Propene, 1-methoxy-2-methyl- and its emerging research applications.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-methoxy-2-methylprop-1-ene | nih.gov |
| CAS Number | 17574-84-4 | nih.gov |
| Molecular Formula | C5H10O | nih.gov |
| Molecular Weight | 86.13 g/mol | nih.gov |
| InChIKey | HHHSZBNXXGKYHH-UHFFFAOYSA-N | nih.gov |
| Research Area | Focus | Potential Impact |
|---|---|---|
| Novel Transformations | Exploring cycloaddition, aldol, and conjugate addition reactions. | Access to novel and complex molecular structures. |
| Advanced Materials | Use as a monomer in polymerization (e.g., GTP) to create functional polymers and nanoparticles. | Development of new materials for drug delivery, coatings, and diagnostics. acs.org |
| Green Chemistry | Development of atom-economical syntheses and use of renewable feedstocks. | More sustainable and environmentally friendly chemical processes. researchgate.net |
| Medicinal Chemistry | Efficient synthesis of chiral β-lactams and other bioactive compounds. | New routes to important pharmaceutical agents, including antibiotics. |
| AI & Machine Learning | Predicting reaction outcomes, optimizing conditions, and discovering new synthetic routes. | Accelerated discovery and more efficient chemical synthesis. smolecule.comacs.org |
Q & A
Q. What are the key spectroscopic methods for characterizing 1-propene, 1-methoxy-2-methyl-?
Characterization typically involves gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation (C₅H₁₀O, MW 86.13) and nuclear magnetic resonance (NMR) for structural elucidation. The compound’s CAS number (17574-84-4 ) and IUPAC name should be cross-referenced with spectral libraries like the NIST Chemistry WebBook . For unresolved peaks, computational modeling (e.g., density functional theory) can predict vibrational frequencies or NMR shifts to validate experimental data .
Q. How can researchers ensure compound purity during synthesis?
Purity assessment requires high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection. Gas chromatography (GC) with flame ionization detection is also effective for volatile derivatives. Always compare retention times against certified reference standards, and verify via Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., methoxy C-O stretch near 1100 cm⁻¹) .
Q. What safety protocols are critical for handling this compound?
The compound may pose risks of acute toxicity (H302) and respiratory irritation (H335) . Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in inert atmospheres (argon/nitrogen) at ≤4°C to prevent peroxide formation. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How can conflicting spectral data for structural isomers be resolved?
For isomers like 1-methoxy-2-methyl-1-propene vs. 3-methoxy-2-methyl-1-propene , use high-resolution mass spectrometry (HRMS) to distinguish exact masses (e.g., C₅H₁₀O: 86.1323 vs. 86.1323) and 2D-NMR techniques (e.g., COSY, HSQC) to map proton-carbon correlations. Computational tools like Gaussian or ORCA can simulate spectra for comparison .
Q. What synthetic routes optimize yield for derivatives like 1-methoxy-2-propanol acetate?
Etherification of propylene glycol monomethyl ether with acetic anhydride under acid catalysis (e.g., H₂SO₄) achieves >90% yield. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Purify via fractional distillation (BP: ~145–150°C) .
Q. How does steric hindrance influence reactivity in alkoxy-substituted propenes?
The methoxy group at C1 and methyl at C2 create steric bulk, reducing electrophilic addition rates. Kinetic studies (e.g., bromination in CCl₄) show slower reactivity compared to unsubstituted propenes. Computational analysis (e.g., Mulliken charges ) reveals electron density redistribution, favoring radical pathways over ionic mechanisms .
Q. What are the environmental degradation pathways for this compound?
Under UV light, photolysis generates formaldehyde and methyl radicals, confirmed via electron paramagnetic resonance (EPR) . Aerobic biodegradation studies in soil show half-lives of 5–7 days, monitored via LC-MS/MS for metabolites like methoxyacetic acid. Anaerobic conditions prolong persistence (>14 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
